molecular formula C19H30O3 B13409556 5alpha-Androstane-2beta,3alpha-diol-17-one

5alpha-Androstane-2beta,3alpha-diol-17-one

Cat. No.: B13409556
M. Wt: 306.4 g/mol
InChI Key: HILNXGBHRIVSOD-PPMYXAGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-2beta,3alpha-diol-17-one typically involves multiple steps, starting from simpler steroidal precursors. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as hydroxylation, oxidation, and reduction reactions. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. industrial synthesis would likely involve scalable versions of the laboratory synthetic routes, optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5alpha-Androstane-2beta,3alpha-diol-17-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

HILNXGBHRIVSOD-PPMYXAGCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)O)C

Origin of Product

United States

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